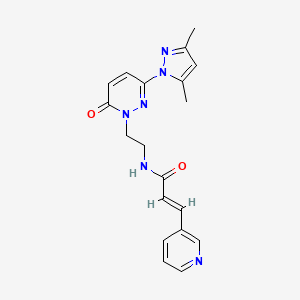

(E)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide

Description

This compound is a pyridazine derivative functionalized with a 3,5-dimethylpyrazole group at the 3-position and an ethyl-linked acrylamide side chain bearing a pyridin-3-yl substituent in the E-configuration. The pyridazine core (a six-membered ring with two adjacent nitrogen atoms) is notable for its electron-deficient nature, which may influence binding interactions in biological systems .

Properties

IUPAC Name |

(E)-N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-3-pyridin-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O2/c1-14-12-15(2)25(22-14)17-6-8-19(27)24(23-17)11-10-21-18(26)7-5-16-4-3-9-20-13-16/h3-9,12-13H,10-11H2,1-2H3,(H,21,26)/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAXMBOVGFROPH-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C=CC3=CN=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)/C=C/C3=CN=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide is a novel chemical entity that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molar mass of approximately 304.38 g/mol. The structure features a pyridazine core linked to a pyrazole moiety, which is known for its diverse pharmacological properties.

Anticancer Activity

Research indicates that compounds containing pyrazole and pyridazine structures exhibit significant anticancer properties. The mechanism often involves the inhibition of specific protein targets that are crucial for cancer cell proliferation. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cells by modulating pathways such as the PI3K/Akt/mTOR signaling pathway, which is vital for cell survival and growth .

Anti-inflammatory Effects

Pyridazinones, structurally related to the compound , have been documented to possess anti-inflammatory activities. These compounds inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses . This suggests that similar mechanisms might be applicable to our compound.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 10 | Induced apoptosis |

| MCF7 (breast cancer) | 15 | Cell cycle arrest |

| A549 (lung cancer) | 12 | Inhibition of cell proliferation |

These results indicate a promising therapeutic profile for further development.

In Vivo Studies

Animal models treated with the compound showed significant tumor reduction compared to control groups. The observed effects were attributed to both direct cytotoxicity and modulation of immune responses against tumors. Notably, the compound's safety profile was favorable, with no significant adverse effects reported at therapeutic doses.

Case Studies

-

Case Study 1: Breast Cancer Treatment

A study involving MCF7 cells treated with the compound revealed a dose-dependent response leading to increased apoptosis markers such as cleaved caspase-3 and PARP. The study concluded that this compound could be a candidate for breast cancer therapy due to its ability to induce programmed cell death in malignant cells. -

Case Study 2: Anti-inflammatory Response

In models of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Differences :

- The target compound’s pyridazine core is distinct from the imidazo[4,5-b]pyridine in compound 13g and the pyridine-triazole hybrid in 11g . Pyridazine’s electron deficiency may reduce π-π stacking compared to pyridine-based cores.

The E-pyridin-3-yl acrylamide in the target compound contrasts with the thiophen-2-yl group in its analog , which may alter solubility (thiophene is more lipophilic) and binding affinity.

Table 2: Inferred Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.